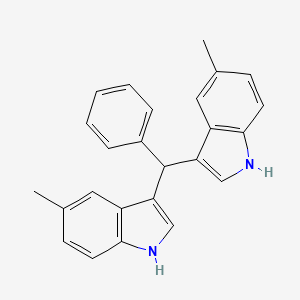
3,3'-(Phenylmethylene)bis(5-methyl-1H-indole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Phenylmethylene)bis(5-methyl-1H-indole) is an organic compound belonging to the class of bis(indolyl)methanes. These compounds are characterized by the presence of two indole units connected by a methylene bridge, which is further substituted with a phenyl group. This structure imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Phenylmethylene)bis(5-methyl-1H-indole) typically involves the electrophilic substitution reaction of indole with benzaldehyde. One common method involves the use of a Brønsted acid catalyst to facilitate the reaction. For example, the reaction between indole and benzaldehyde in the presence of a sulfonic acid-functionalized chitosan catalyst can yield the desired bis(indolyl)methane derivative .
Industrial Production Methods
In an industrial setting, the synthesis of 3,3’-(Phenylmethylene)bis(5-methyl-1H-indole) can be scaled up using similar reaction conditions. The use of heterogeneous catalysts, such as sulfonic acid-functionalized chitosan, allows for the reaction to be carried out efficiently and with high yields. The catalyst can be reused multiple times, making the process cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3,3’-(Phenylmethylene)bis(5-methyl-1H-indole) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts such as sulfuric acid or Lewis acids.
Major Products Formed
The major products formed from these reactions include various substituted bis(indolyl)methanes, quinonoid derivatives, and dihydro derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,3’-(Phenylmethylene)bis(5-methyl-1H-indole) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 3,3’-(Phenylmethylene)bis(5-methyl-1H-indole) involves its interaction with various molecular targets and pathways. The compound can bind to specific proteins and enzymes, modulating their activity and leading to various biological effects. For example, its anti-cancer activity is believed to be due to its ability to induce apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
3,3’-(Phenylmethylene)bis(5-methoxy-1H-indole): This compound has a similar structure but with methoxy groups instead of methyl groups on the indole rings.
Bis(3-indolyl)methane: A simpler bis(indolyl)methane without the phenyl substitution.
Uniqueness
3,3’-(Phenylmethylene)bis(5-methyl-1H-indole) is unique due to the presence of both the phenyl and methyl groups, which impart distinct chemical and biological properties. The phenyl group enhances its ability to interact with aromatic systems, while the methyl groups can influence its reactivity and solubility .
Properties
CAS No. |
878796-71-5 |
|---|---|
Molecular Formula |
C25H22N2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
5-methyl-3-[(5-methyl-1H-indol-3-yl)-phenylmethyl]-1H-indole |
InChI |
InChI=1S/C25H22N2/c1-16-8-10-23-19(12-16)21(14-26-23)25(18-6-4-3-5-7-18)22-15-27-24-11-9-17(2)13-20(22)24/h3-15,25-27H,1-2H3 |
InChI Key |
DMKPLSVSJFFTCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2C(C3=CC=CC=C3)C4=CNC5=C4C=C(C=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















